2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester
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Overview
Description
2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester is a heterocyclic compound that contains a benzene ring fused to a thiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester typically involves the alkylation of the corresponding sodium salt with iodoethane in dimethyl sulfoxide (DMSO) at room temperature . Another method involves the Meerwein radical arylation of acrylonitrile, which provides racemic products . The intramolecular C-alkylation of N-carbalkoxymethylbenzenesulfonamide is another approach that can be enantioselective when using chiral supporting groups .
Industrial Production Methods
Industrial production methods for this compound often involve the use of ethyl ester and dimethyl formamide with sodium ethoxide for opening the cycle and working at low temperatures . Methylation and final condensation with an amine of general formula NH2-Retard tablete are carried out using specific catalysts and adsorbents in an inert solvent and atmosphere .
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide (NBS) for free radical bromination, dimethyl sulfoxide (DMSO) for alkylation, and sodium ethoxide for cycle opening .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as xanthine oxidase, which plays a role in oxidative stress and inflammation . The molecular targets include various receptors and enzymes involved in inflammatory and oxidative pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid, ethyl ester 1,1-dioxide: This compound is used as a precursor in the synthesis of other chemicals and has similar structural features.
6-Chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide: This compound is used in enantioselective synthesis and has pharmacological applications.
Uniqueness
2H-1,4-Benzothiazine-2-carboxylic acid, 2-methyl-3-phenyl-, ethyl ester is unique due to its specific substitution pattern and the presence of both benzene and thiazine rings.
Properties
CAS No. |
92978-99-9 |
---|---|
Molecular Formula |
C18H17NO2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
ethyl 2-methyl-3-phenyl-1,4-benzothiazine-2-carboxylate |
InChI |
InChI=1S/C18H17NO2S/c1-3-21-17(20)18(2)16(13-9-5-4-6-10-13)19-14-11-7-8-12-15(14)22-18/h4-12H,3H2,1-2H3 |
InChI Key |
UGHPKSQTFOMNGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C(=NC2=CC=CC=C2S1)C3=CC=CC=C3)C |
Origin of Product |
United States |
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